Hypolaetin 7-glucoside
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Overview
Description
Hypolaetin 7-glucoside is a flavone glucoside found in the berries of Juniperus macropoda . It is a naturally occurring compound that belongs to the flavonoid family, known for its diverse biological activities. The molecular formula of this compound is C21H20O12, and it has a molecular weight of 464.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypolaetin 7-glucoside typically involves the glycosylation of hypolaetin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation uses glycosyltransferases to transfer glucose to hypolaetin under mild conditions, ensuring high specificity and yield .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources, such as the berries of Juniperus macropoda. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Hypolaetin 7-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroflavone derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Hypolaetin 7-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
Hypolaetin 7-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Molecular Targets: this compound targets nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1), modulating the expression of inflammatory genes.
Comparison with Similar Compounds
Hypolaetin 7-glucoside can be compared with other flavone glucosides, such as:
Luteolin 7-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the position of glycosylation.
Apigenin 7-glucoside: Shares similar biological activities but has a different aglycone structure.
Chrysoeriol 7-glucoside: Exhibits similar anti-inflammatory properties but has additional methoxy groups.
Uniqueness: this compound is unique due to its specific glycosylation at the 7-position, which influences its solubility, stability, and biological activity .
Properties
Molecular Formula |
C21H20O12 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2/t14-,16-,18+,19-,21-/m1/s1 |
InChI Key |
BIPHTXZNUUXTIC-GHNMMOQISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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